![molecular formula C10H20BrNO3 B2520984 tert-Butyl N-[(1-bromo-3-methylbutan-2-yl)oxy]carbamate CAS No. 1909325-77-4](/img/structure/B2520984.png)
tert-Butyl N-[(1-bromo-3-methylbutan-2-yl)oxy]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
tert-Butyl N-[(1-bromo-3-methylbutan-2-yl)oxy]carbamate is a chemical compound that falls within the broader class of tert-butyl carbamates. These compounds are characterized by the presence of a tert-butyl group attached to the nitrogen atom of a carbamate functional group. The specific structure of tert-butyl N-[(1-bromo-3-methylbutan-2-yl)oxy]carbamate includes a 1-bromo-3-methylbutan-2-yl group linked through an oxygen atom to the carbamate functionality.
Synthesis Analysis
The synthesis of tert-butyl carbamates can be achieved through various methods. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture . Another synthesis route involves the reaction of O-tert-butyl-N-(chloromethyl)-N-methyl carbamate with lithium powder and different electrophiles, followed by hydrolysis to yield functionalized carbamates . Additionally, enantioselective syntheses of tert-butyl carbamates have been described, utilizing asymmetric aldol reactions to set stereogenic centers, which are important for the production of protease inhibitors .
Molecular Structure Analysis
The molecular structure of tert-butyl carbamates is characterized by the presence of a bulky tert-butyl group, which can influence the reactivity and stability of the molecule. The tert-butyl group is known to provide steric hindrance, which can protect the carbamate nitrogen from unwanted reactions. The specific substituents attached to the carbamate, such as the 1-bromo-3-methylbutan-2-yl group, can further modify the chemical behavior of the compound.
Chemical Reactions Analysis
tert-Butyl carbamates participate in a variety of chemical reactions. They can behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . The reactivity of N-tert-butyl-1,2-diaminoethane, a related compound, with atmospheric carbon dioxide to generate a zwitterionic ammonium carbamate salt has also been demonstrated . Furthermore, the gas-phase elimination kinetics of tert-butyl carbamates have been studied, showing that these compounds can produce isobutene and corresponding carbamic acid in the rate-determining step .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. The tert-butyl group imparts a degree of hydrophobicity and can affect the solubility of the compound in various solvents. The presence of the carbamate functional group contributes to the compound's reactivity, particularly in the formation of hydrogen bonds and its behavior as a weak acid or base. The protonation sites and dissociation mechanisms of tert-butyl carbamates have been studied, revealing that protonation can occur at the carbonyl group in the gas phase or at the carbamate nitrogen atom in methanol solution . The stability of these compounds can be affected by intramolecular hydrogen bonding and solvation effects.
Scientific Research Applications
Synthesis and Chemical Properties
Preparation and Diels‐Alder Reactions : tert-Butyl N-[(1-bromo-3-methylbutan-2-yl)oxy]carbamate has been used in the preparation of 2‐amido substituted furans, showcasing its role in Diels‐Alder reactions, which are crucial for constructing complex organic structures (Padwa, Brodney, & Lynch, 2003).
Synthesis of Natural Product Intermediates : This compound has been synthesized as an intermediate of jaspine B, a natural product with cytotoxic activity against human carcinoma cell lines. The synthesis demonstrates its significance in complex organic synthesis (Tang et al., 2014).
Structural Characterization in Carbamate Derivatives : The compound has been structurally characterized in studies involving carbamate derivatives. This emphasizes its utility in understanding the interplay of strong and weak hydrogen bonds in molecular structures (Das et al., 2016).
Catalysis in Organic Synthesis : In a study, a bioinspired manganese complex was used for the efficient catalytic epoxidation in the synthesis of a related epoxyketone, an important intermediate for pharmaceuticals like carfilzomib. This highlights the role of tert-butyl carbamates in catalytic processes (Qiu, Xia, & Sun, 2019).
Enantioselective Synthesis : The compound has been used as an intermediate for the enantioselective synthesis of carbocyclic analogues of nucleotides, demonstrating its importance in asymmetric synthesis (Ober, Marsch, Harms, & Carell, 2004).
Applications in Molecular Studies
Hydrogen Bond Interplay in Molecular Assemblies : Studies have shown how tert-butyl N-[(1-bromo-3-methylbutan-2-yl)oxy]carbamate derivatives form molecular architectures through hydrogen bonds, showcasing its application in understanding molecular assembly and pseudo symmetry (Das et al., 2016).
Photoredox Catalysis in Organic Synthesis : The compound has been used in photoredox catalysis for aminating o-hydroxyarylenaminones, establishing a new pathway for assembling 3-aminochromones under mild conditions. This underscores its utility in photoredox-catalyzed organic transformations (Wang et al., 2022).
Chemical Reactivity Studies : The reactivity of tert-butyl carbamates has been investigated, providing insights into the preparation of thieno[3,2-b]pyrroles, valuable for developing novel organic compounds (Brugier, Outurquin, & Paulmier, 2001).
Exploring Autoxidation Reactions : The tert-butylperoxy radical's reaction with related bromo compounds has been studied, offering valuable data on the autoxidation of hydrocarbons, a key process in various chemical industries (Howard & Chenier, 1979).
Oxidation Processes in Water Treatment : The oxidation of tert-butyl ethers like MTBE, a process related to tert-butyl carbamates, has been studied to understand its degradation products and mechanisms, crucial for environmental and water treatment studies (Acero et al., 2001).
properties
IUPAC Name |
tert-butyl N-(1-bromo-3-methylbutan-2-yl)oxycarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20BrNO3/c1-7(2)8(6-11)15-12-9(13)14-10(3,4)5/h7-8H,6H2,1-5H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SINRFUBLTQQKKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CBr)ONC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl N-[(1-bromo-3-methylbutan-2-yl)oxy]carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

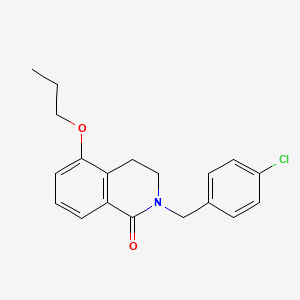
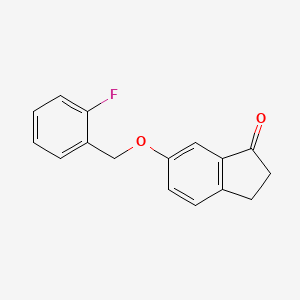
![(E)-N-benzyl-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enamide](/img/structure/B2520906.png)
amino]acetamide](/img/structure/B2520907.png)
![(3R,4S)-4-(3,5-difluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2520908.png)
![tert-butyl 4-[1-(3-fluorobenzyl)-2-oxo-1,2,3,4-tetrahydro-5-quinazolinyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2520911.png)
![2,4-Dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile](/img/structure/B2520913.png)
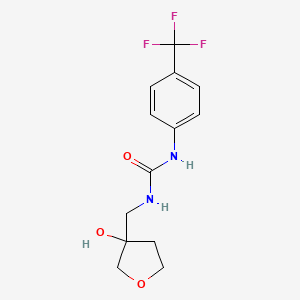
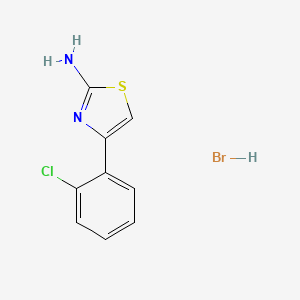
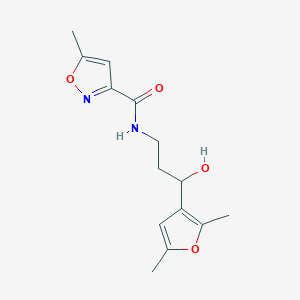
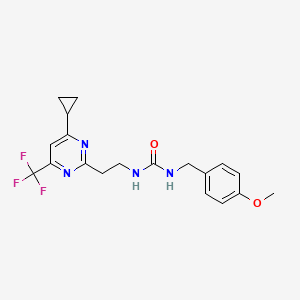

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2520923.png)
![4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-(prop-2-en-1-yl)butanamide](/img/structure/B2520924.png)